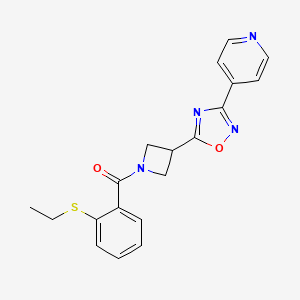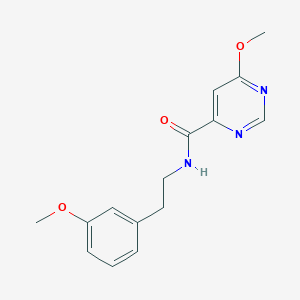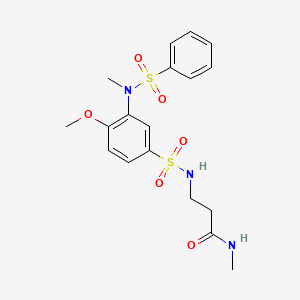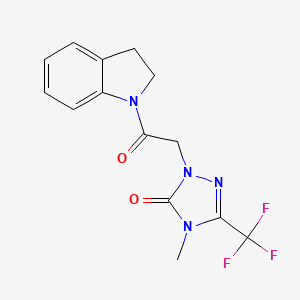
(2-(Ethylthio)phenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-(Ethylthio)phenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H18N4O2S and its molecular weight is 366.44. The purity is usually 95%.
BenchChem offers high-quality (2-(Ethylthio)phenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(Ethylthio)phenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
- Synthesis of Thiazoles and Fused Derivatives : The compound reacts with various agents to synthesize arylidene, pyridine, thiophene, and anilide derivatives, which show antimicrobial activities against bacterial and fungal isolates (Wardkhan et al., 2008).
- Antibacterial Activity of Oxadiazoles : Derivatives of the compound have been synthesized and tested for their antibacterial activity, showing potential as antimicrobial agents (Singh & Kumar, 2015).
Antimicrobial and Anticancer Agents
- Organotin(IV) Complexes : The compound's derivatives, used in organotin(IV) complexes, demonstrate significant antibacterial activities and potential as drugs (Singh, Singh, & Bhanuka, 2016).
- Pyrazole Derivatives : Derivatives with pyrazolines show good antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).
- Antimycobacterial Activity : Its nicotinic acid hydrazide derivatives have been screened for antimycobacterial activity, highlighting their potential in treating bacterial infections (R.V.Sidhaye et al., 2011).
Other Applications
- Low-Cost Emitters : Derivatives of the compound have been used to synthesize low-cost emitters with large Stokes' shift, useful in optical applications (Volpi et al., 2017).
- Fluorescent Probe Development : It serves as a base for creating sensitive fluorescent probes for metal ions like Zn2+, demonstrating its utility in spectroscopy and chemical analysis (Lohar et al., 2013).
properties
IUPAC Name |
(2-ethylsulfanylphenyl)-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-2-26-16-6-4-3-5-15(16)19(24)23-11-14(12-23)18-21-17(22-25-18)13-7-9-20-10-8-13/h3-10,14H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYRRTVANHGRDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-chloro-2-(cyclopropylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2548955.png)
![2-[(2-Methylphenyl)methyl]butanoic acid](/img/structure/B2548957.png)
![2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2548958.png)
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]furan-2-carboxylic acid](/img/structure/B2548960.png)

![3,6-dimethyl-2-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2548962.png)


![4-chloro-3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2548966.png)


![6-(4-methoxyphenyl)-3-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2548970.png)
![(E)-4-(Dimethylamino)-N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]methyl]but-2-enamide](/img/structure/B2548973.png)
